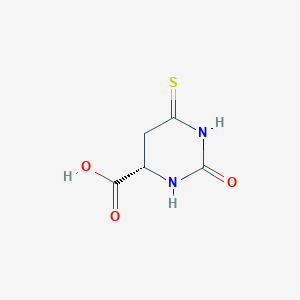

6-Thiodihydroorotate

Overview

Description

6-Thiodihydroorotate (6-SDHO) is a chemical compound that belongs to the class of orotate analogs. It has gained significant attention in scientific research due to its potential applications in drug discovery and development. 6-SDHO is a derivative of dihydroorotate, which is an intermediate in the de novo pyrimidine biosynthesis pathway. The compound has a thione group attached to the carbon 6 position of the dihydroorotate ring, which gives it unique properties.

Scientific Research Applications

Inhibition of Dihydroorotase

It is a potent competitive inhibitor of dihydroorotase, an enzyme catalyzing the first three reactions of de novo pyrimidine biosynthesis (Christopherson et al., 1989).

Impact on Plasmodium falciparum

In the context of malaria, 6-L-thiodihydroorotate (TDHO) inhibits de-novo pyrimidine biosynthesis in Plasmodium falciparum, affecting nucleotide levels crucial for the parasite's life cycle (Seymour et al., 1997).

Fluorometric Applications

The oxidized form of 6-thioguanine is highly fluorescent, allowing for rapid and sensitive fluorometric determination in blood, serum, and urine samples (Thomas, 1976).

Role in Cancer Treatment

DNA 6-thioguanine contributes to the anti-leukemic effects of thiopurines but may also increase the risk of acute myeloid leukemia and skin cancer in organ transplant patients (Karran, 2006).

Pharmacologic and Toxic Activity Insights

A developed HPLC method allows for the simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides in erythrocytes, aiding in understanding their roles in pharmacologic and toxic activity (Dervieux & Boulieu, 1998).

Optimizing Drug Doses

Bayesian population modeling approaches can optimize 6-MP doses based on a patient's ability to metabolize the drug, improving treatment outcomes for pediatric cancers, autoimmune diseases, and inflammatory bowel disease (Jayachandran et al., 2015).

properties

IUPAC Name |

(4S)-2-oxo-6-sulfanylidene-1,3-diazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c8-4(9)2-1-3(11)7-5(10)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRPKKZJGHVFOI-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)NC1=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152124 | |

| Record name | 6-Thiodihydroorotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118438-67-8 | |

| Record name | 6-Thiodihydroorotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118438678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Thiodihydroorotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

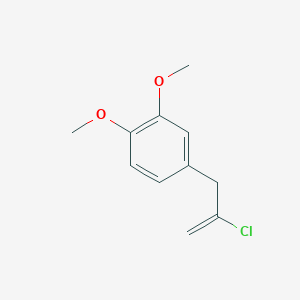

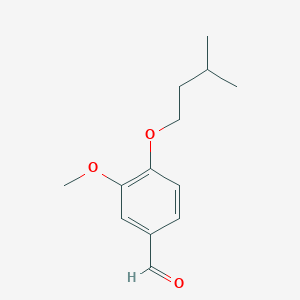

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

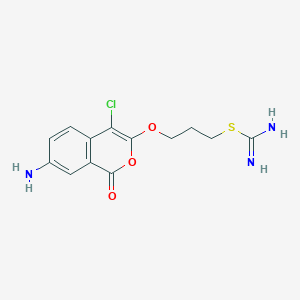

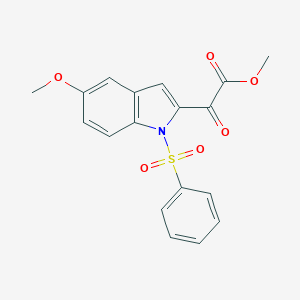

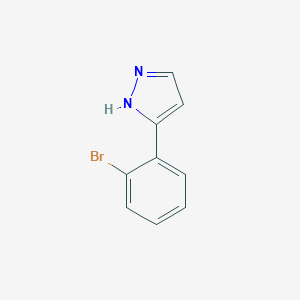

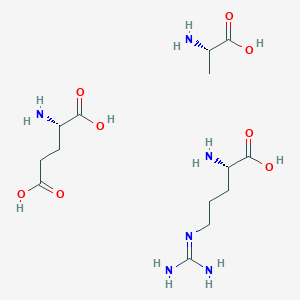

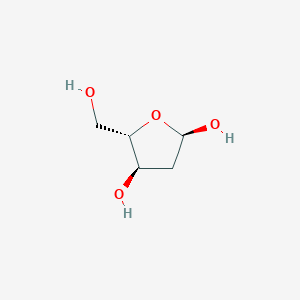

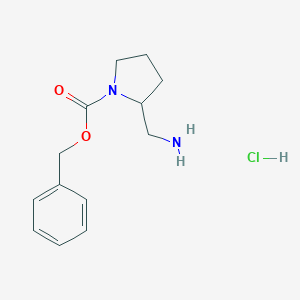

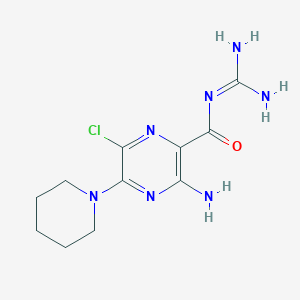

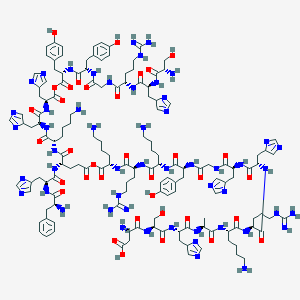

Feasible Synthetic Routes

Q & A

Q1: How does 6-Thiodihydroorotate inhibit dihydroorotase, and what are the downstream effects of this inhibition?

A1: this compound acts as a potent competitive inhibitor of dihydroorotase, an enzyme crucial for de novo pyrimidine biosynthesis. This pathway is responsible for producing pyrimidine nucleotides, essential building blocks for DNA and RNA.

Q2: How does the structure of this compound relate to its activity as a dihydroorotase inhibitor?

A2: The structure of this compound closely resembles that of dihydroorotate, the natural substrate of dihydroorotase. This structural similarity allows this compound to effectively compete with dihydroorotate for binding to the enzyme's active site. []

- Christopherson, R. I., & Jones, M. E. (1980). Mercaptan and dicarboxylate inhibitors of hamster dihydroorotase. The Journal of Biological Chemistry, 255(1), 3358–3370.

- Rathod, P. K., & Reyes, P. (1996). Cytotoxic effects of inhibitors of de novo pyrimidine biosynthesis upon Plasmodium falciparum. The Journal of Biological Chemistry, 271(31), 18504–18508.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B40476.png)